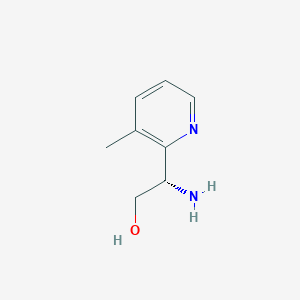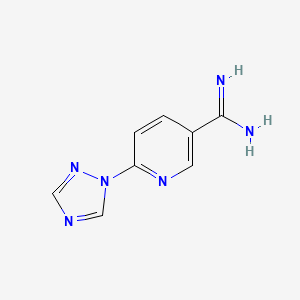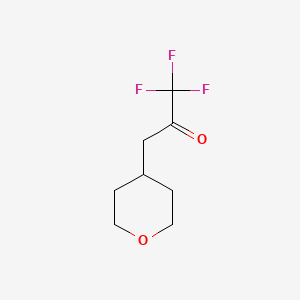
1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-one is a fluorinated organic compound with the molecular formula C8H11F3O2. This compound is characterized by the presence of a trifluoromethyl group and an oxane ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with oxane under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction parameters are optimized to achieve maximum efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoroalcohols.
Substitution: Formation of various substituted trifluoromethyl derivatives.
Scientific Research Applications
1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective inhibitor of certain enzymes by binding to their active sites and disrupting their normal function. The oxane ring contributes to the compound’s stability and reactivity, facilitating its interaction with different molecular pathways.
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-one can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-propanol: Similar in structure but lacks the oxane ring, making it less stable and less reactive.
1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine: Contains an amine group instead of a ketone, leading to different chemical properties and reactivity.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains additional fluorine atoms, resulting in higher lipophilicity and different applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the oxane ring, which imparts distinct chemical and physical properties, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C8H11F3O2 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(oxan-4-yl)propan-2-one |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(12)5-6-1-3-13-4-2-6/h6H,1-5H2 |
InChI Key |
MKLADTFZWVONDR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


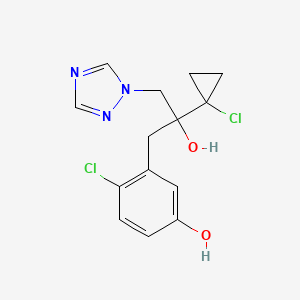
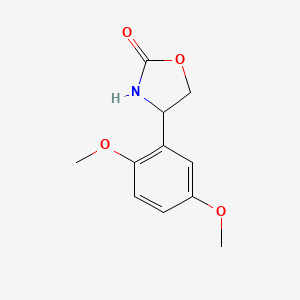
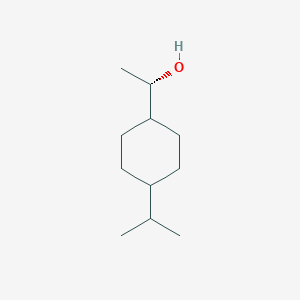
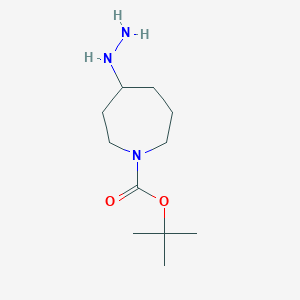

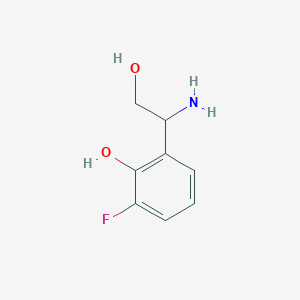
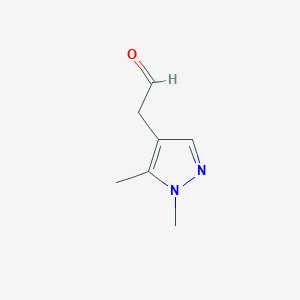
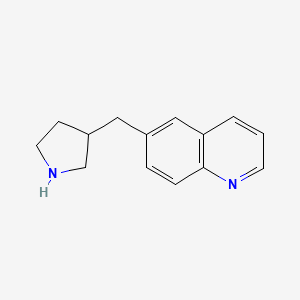
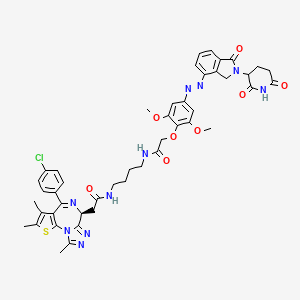
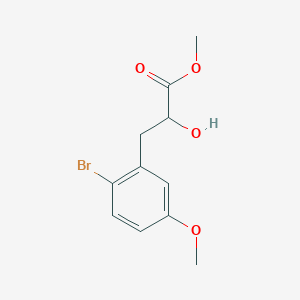
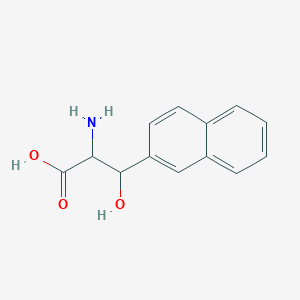
![[1-(4-Ethoxyphenyl)cyclopropyl]methanol](/img/structure/B15320290.png)
